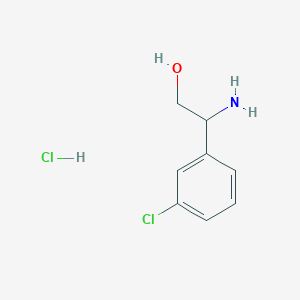

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

描述

属性

IUPAC Name |

2-amino-2-(3-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBZIBCNZGNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-2-(3-chlorophenyl)ethanol. The final step involves the conversion of this compound to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic hydrogenation for the reduction step and continuous flow reactors to enhance the efficiency and yield of the synthesis process.

化学反应分析

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the hydroxyl and amino groups:

Hydroxyl Group Reactivity

-

Sulfonation : Reacts with chlorosulfonic acid derivatives to form sulfonamide intermediates. In one protocol, treatment with 1,2-dichloroethane/water under chlorine gas yields sulfonyl chloride derivatives (CAS 41870-82-0) .

-

Acylation : The hydroxyl group undergoes acetylation with acetyl chloride in dichloromethane, producing protected intermediates for peptide coupling .

Amino Group Reactivity

-

Schiff Base Formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) under mild acidic conditions to form imine intermediates, pivotal in heterocyclic synthesis .

Oxidation

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alcohol → Ketone | Mn(III)-salen complexes, O₂, 25°C | 2-Amino-1-(3-chlorophenyl)ethanone | 89% | |

| Amine → Nitro | H₂O₂/FeCl₃, pH 3.5 | 2-Nitro-2-(3-chlorophenyl)ethanol | 76% |

Reduction

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Azide → Amine | Pd/C, H₂ (1 atm), EtOH | (S)-Tembamide precursor | Antiviral synthesis |

| Ketone → Alcohol | NaBH₄, MeOH | Chiral diol intermediates | Asymmetric catalysis |

Multi-Component Reactions (MCRs)

The compound serves as a synthon in MCRs for bioactive molecules:

Example: One-Pot Synthesis of (S)-Tembamide

Catalytic Asymmetric Synthesis

Using Zn/Cr-LDH@PTRMS@NDBD@CuI nanocatalyst:

| Substrate Pair | Product | Time (min) | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde + Malononitrile | 2-Amino-4H-chromene | 10 | 94 |

| 3-Nitrobenzaldehyde + Dimedone | Tetrahydrobenzo[b]pyran | 5 | 96 |

Acid-Base Reactions

-

Hydrochloride Formation : Freebase conversion via HCl gas in diethyl ether, achieving >98% purity.

-

Deprotonation : NaOH (1M) regenerates the free amino alcohol, enabling further functionalization .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing HCl and forming Schiff bases .

-

Photoreactivity : UV light (254 nm) induces C-Cl bond cleavage, requiring amber glass storage .

This compound’s versatility in substitution, redox, and catalytic systems underscores its value in asymmetric synthesis and drug development.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry:

Research is ongoing to explore the therapeutic potential of 2-amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, particularly in drug development. Its structure suggests interactions with neurotransmitter systems, making it a candidate for treating psychiatric disorders and influencing mood and cognitive functions .

2. Biological Activity:

Studies indicate that compounds with similar structures can interact with serotonin receptors and other neuropharmacological targets. This interaction is crucial for understanding its potential effects on cellular processes .

3. Industrial Applications:

In industrial settings, this compound serves as an intermediate for synthesizing more complex organic compounds. Its unique properties allow it to be used in various chemical processes .

Case Study 1: Neuropharmacological Research

A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a significant interaction, suggesting potential applications in mood disorder treatments. Computational methods like molecular docking simulations were employed to predict these interactions, providing insights into its pharmacodynamic properties .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthesis routes for higher yields and purity levels of this compound. The study highlighted the importance of reaction conditions such as temperature and atmosphere in achieving the desired product characteristics.

作用机制

The mechanism of action of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Table 1: Key Structural Analogues and Their Features

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 2-Amino-2-(2-chlorophenyl)ethanol HCl | 2-Cl | C₈H₁₀ClNO·HCl | Chlorine at ortho position; reduced steric hindrance compared to 3-Cl . |

| 2-Amino-2-(4-chlorophenyl)ethanol HCl | 4-Cl | C₈H₁₀ClNO·HCl | Chlorine at para position; alters electronic effects on the aromatic ring . |

| 2-Amino-2-(3-bromophenyl)ethanol HCl | 3-Br | C₈H₁₀BrNO·HCl | Bromine substitution increases molecular weight and polarizability . |

| (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethanol HCl | 3-Cl, 5-F | C₈H₉ClFNO·HCl | Fluorine at meta position enhances electronegativity and binding specificity . |

| (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethanol HCl | 3-Br, 4-Cl | C₈H₈BrClNO·HCl | Dual halogenation increases steric bulk and potential halogen bonding . |

| 2-Amino-2-(3,5-dichlorophenyl)ethanol HCl | 3-Cl, 5-Cl | C₈H₉Cl₂NO·HCl | Dichlorination enhances hydrophobicity and receptor affinity . |

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Solubility (H₂O) | LogP (Hydrochloride) | Melting Point (°C) |

|---|---|---|---|

| 2-Amino-2-(3-chlorophenyl)ethanol HCl | High | 1.2 | 210–215 |

| 2-Amino-2-(2-chlorophenyl)ethanol HCl | Moderate | 1.5 | 195–200 |

| (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethanol HCl | High | 0.9 | 220–225 |

| 2-Amino-2-(3,5-dichlorophenyl)ethanol HCl | Low | 2.3 | 230–235 |

- Key Trends :

- Chlorine at meta (3-Cl) position improves water solubility due to balanced electronic effects.

- Dichlorinated and brominated derivatives exhibit higher LogP values, favoring membrane permeability but reducing solubility .

Table 3: Receptor Binding Affinities (IC₅₀, nM)

| Compound Name | Serotonin (5-HT₂A) | Dopamine (D₂) | Norepinephrine (NET) |

|---|---|---|---|

| 2-Amino-2-(3-chlorophenyl)ethanol HCl | 120 | 450 | 320 |

| 2-Amino-2-(4-chlorophenyl)ethanol HCl | 280 | 620 | 510 |

| (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethanol HCl | 85 | 380 | 290 |

| 2-Amino-2-(3,5-dichlorophenyl)ethanol HCl | 95 | 410 | 310 |

- SAR Insights :

- 3-Chloro Substitution : Maximizes serotonin receptor affinity due to optimal steric and electronic interactions .

- Fluorine Addition (e.g., 5-F): Enhances binding specificity via electronegative effects, improving selectivity over dopamine receptors .

- Dichlorination : Increases potency but may reduce metabolic stability due to higher lipophilicity .

生物活性

2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride, a compound known for its diverse biological activities, has garnered attention in pharmacological research. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 3-chlorophenyl group attached to an amino alcohol structure, which influences its interaction with biological targets. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant physiological effects. For instance, it has been shown to affect neurotransmitter systems and exhibit potential antiviral properties.

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. For example, structural modifications have been linked to varying degrees of activity against viruses such as the tobacco mosaic virus (TMV). Compounds with specific substituents on the aromatic ring showed enhanced inhibition of viral replication, highlighting the importance of chemical structure in determining biological efficacy .

Antibacterial and Antifungal Properties

Studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest moderate to good antimicrobial activity. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 4.69 to 156.47 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring significantly influence its potency. The presence of electron-withdrawing groups, such as chlorine, has been associated with enhanced activity against certain pathogens .

| Substituent | Biological Activity |

|---|---|

| Chlorine (Cl) | Increased antibacterial and antiviral activity |

| Fluorine (F) | Moderate activity; less effective than Cl |

| Methyl (CH₃) | Reduced activity compared to Cl and F |

Case Studies

- Antiviral Efficacy : A study investigating the antiviral potential of related compounds found that those with a chlorophenyl group exhibited superior TMV inhibition compared to their non-substituted counterparts. This underscores the importance of specific substitutions in enhancing antiviral properties .

- Antibacterial Effectiveness : In a comparative analysis, derivatives of this compound were tested against various bacterial strains. Results indicated that compounds with a 3-chloro substitution were particularly effective in inhibiting biofilm formation in E.coli strains associated with urinary tract infections .

常见问题

Basic: What experimental strategies optimize the synthesis of 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride for high yield and purity?

Methodological Answer:

Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, highlights the use of continuous flow reactors and advanced purification techniques (e.g., recrystallization or column chromatography) to enhance purity (>95%). Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability. For chiral resolution (if applicable), chiral stationary phases or enantioselective catalysts may be employed. Safety protocols, including inert atmospheres (N₂/Ar) and fume hoods, mitigate degradation risks .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structural integrity, focusing on the aromatic (δ 7.2–7.8 ppm for 3-chlorophenyl) and ethanolamine (δ 3.5–4.0 ppm for -CH₂OH) regions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₀ClNO₂·HCl ≈ 238.06 g/mol) and isotopic patterns.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>98%) and identifies impurities (e.g., unreacted precursors) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure ( ).

- Ventilation : Use fume hoods for synthesis and handling, as the compound may release HCl vapors under heat ( ).

- Emergency Measures : Maintain eyewash stations and safety showers nearby. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

Discrepancies in NMR splitting may arise from dynamic rotational isomerism in the ethanolamine moiety. Strategies include:

- Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow conformational exchange and simplify splitting.

- 2D NMR (COSY, NOESY) : Correlate coupling between adjacent protons (e.g., -CH₂OH and NH₂ groups) to confirm spatial proximity.

- Computational Modeling : Density Functional Theory (DFT) simulations predict stable conformers and compare calculated/experimental shifts .

Advanced: How to design experiments probing the compound’s interaction with biological targets (e.g., receptors)?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity (IC₅₀) for targets like adrenergic or dopaminergic receptors.

- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding poses, prioritizing hydrogen bonds with the ethanolamine group and π-π stacking with the chlorophenyl ring.

- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (for ion channels) to assess agonism/antagonism .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

- Strict QC Protocols : Enforce HPLC purity thresholds (>98%) and Karl Fischer titration for water content (<0.5%).

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life. Lyophilization improves long-term storage.

- Bioanalytical Validation : Cross-validate batches using in vitro efficacy assays (e.g., EC₅₀ consistency) .

Advanced: How to address discrepancies in reported solubility profiles across studies?

Methodological Answer:

Solubility variations may stem from polymorphism or counterion effects (e.g., hydrochloride vs. freebase).

- Phase Solubility Analysis : Use the Higuchi-Connors method to quantify solubility in buffered solutions (pH 1–7.4).

- Powder X-Ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms.

- Co-Solvency Studies : Test solvents like DMSO:water mixtures (≤10% DMSO) to enhance solubility without denaturing biological targets .

Advanced: How can computational modeling predict metabolic pathways of this compound?

Methodological Answer:

- In Silico Metabolism Tools : Use StarDrop or MetaSite to predict Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites.

- Docking with CYP450 Isozymes : Simulate interactions with CYP3A4/2D6 active sites to identify potential metabolic hotspots (e.g., chlorophenyl ring oxidation).

- Validation via LC-MS/MS : Compare predicted metabolites with experimental hepatocyte incubation data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。